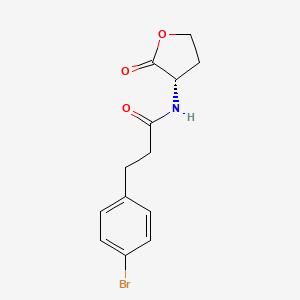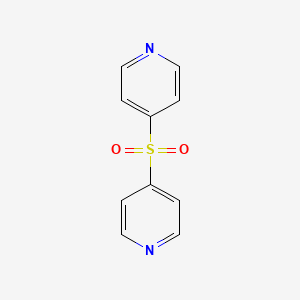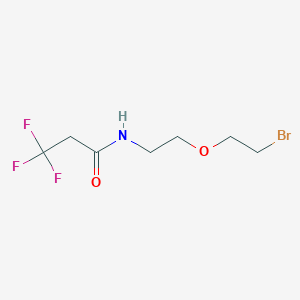
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide is an organic compound that features a bromoethoxy group and a trifluoropropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide typically involves the reaction of 2-bromoethanol with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide involves its ability to undergo nucleophilic substitution reactions. The bromo group can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition, where it can form covalent adducts with active site residues, thereby inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl ether: Similar in structure but lacks the trifluoropropanamide moiety.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of the trifluoropropanamide moiety.
Bis(2-bromoethyl) ether: Contains two bromoethyl groups but lacks the trifluoropropanamide moiety.
Uniqueness
N-(2-(2-Bromoethoxy)ethyl)-3,3,3-trifluoropropanamide is unique due to the presence of both the bromoethoxy and trifluoropropanamide groups. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11BrF3NO2 |
|---|---|
Peso molecular |
278.07 g/mol |
Nombre IUPAC |
N-[2-(2-bromoethoxy)ethyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H11BrF3NO2/c8-1-3-14-4-2-12-6(13)5-7(9,10)11/h1-5H2,(H,12,13) |
Clave InChI |
FLUGJFUQCAJQNT-UHFFFAOYSA-N |
SMILES canónico |
C(COCCBr)NC(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


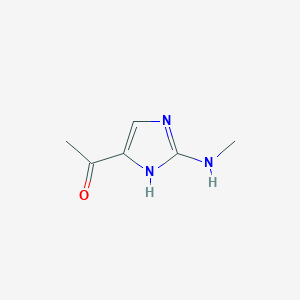
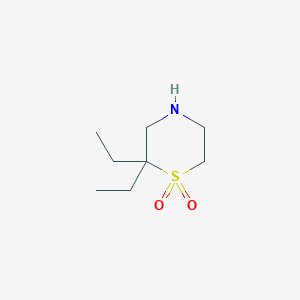
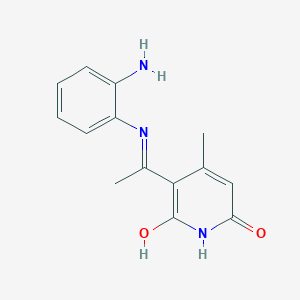
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
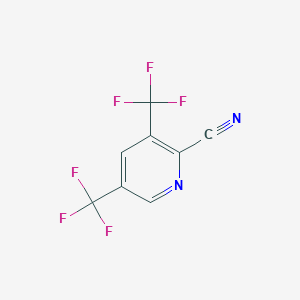

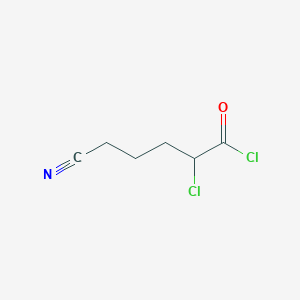
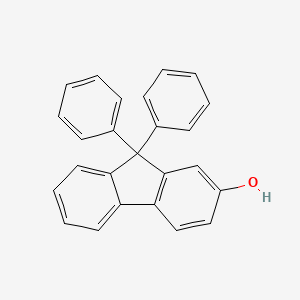
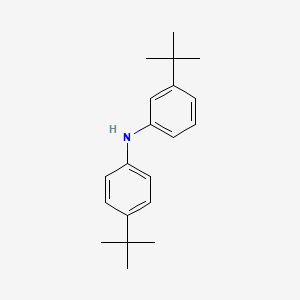
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
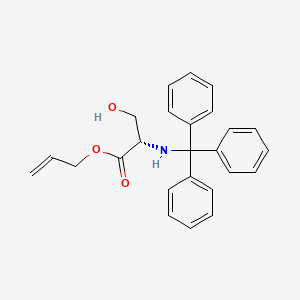
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
